BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide (CAS 2034398-65-5) is a synthetic small molecule (MF: C18H17NO3S; MW: 327.4 g/mol) that combines an ortho-methylbenzamide core with a tertiary alcohol linker bridging furan and thiophene heterocycles. Its computed physicochemical descriptors (XLogP3 = 2.7; HBD = 2; HBA = 4; rotatable bonds = place it within oral drug-like chemical space, though experimentally measured biological activity data remain absent from the public domain.

Molecular Formula C18H17NO3S
Molecular Weight 327.4
CAS No. 2034398-65-5
Cat. No. B2625666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide
CAS2034398-65-5
Molecular FormulaC18H17NO3S
Molecular Weight327.4
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
InChIInChI=1S/C18H17NO3S/c1-13-6-2-3-7-14(13)17(20)19-12-18(21,15-8-4-10-22-15)16-9-5-11-23-16/h2-11,21H,12H2,1H3,(H,19,20)
InChIKeyNQBYAOJKGGLRDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide (CAS 2034398-65-5): Structural Profile and Procurement Context


N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide (CAS 2034398-65-5) is a synthetic small molecule (MF: C18H17NO3S; MW: 327.4 g/mol) that combines an ortho-methylbenzamide core with a tertiary alcohol linker bridging furan and thiophene heterocycles [1]. Its computed physicochemical descriptors (XLogP3 = 2.7; HBD = 2; HBA = 4; rotatable bonds = 5) place it within oral drug-like chemical space, though experimentally measured biological activity data remain absent from the public domain [1]. The compound is catalogued primarily as a screening library building block (PubChem CID 91816630; AKOS025322538) rather than a biologically characterized lead [1][2].

Why Generic Substitution Is Not Advisable for CAS 2034398-65-5 Without Target-Specific Validation


Compounds within the furan-thiophene-benzamide class exhibit strong structure-activity relationship (SAR) dependence, meaning that even minor substituent changes can drastically alter target engagement, selectivity, and pharmacokinetics [1]. A close structural analog—2-chloro-6-fluoro-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzamide (CAS 2034493-34-8)—has demonstrated selective JAK2/FLT3/CDK kinase inhibition (IC50 50–200 nM) in peer-reviewed studies, yet this activity is not transferable to CAS 2034398-65-5, which differs in the critical benzamide substitution pattern (2-methyl vs. 2-chloro-6-fluoro), heterocycle connectivity (direct thiophene attachment via tertiary alcohol vs. a furan-thiophene biaryl system), and the presence of a hydrogen-bond-donating hydroxyl group absent in the comparator [2]. These structural distinctions predict divergent binding poses, metabolic liabilities, and off-target profiles, reinforcing that target-specific experimental validation is mandatory before any substitution decision [1].

Quantitative Differential Evidence Guide: CAS 2034398-65-5 Against the Most Relevant Structural Comparators


Physicochemical Comparator Analysis: Computed Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity of CAS 2034398-65-5

The target compound's computed lipophilicity (XLogP3 = 2.7) falls within the optimal range for oral absorption (typically 1–3), distinguishing it from the more lipophilic 2-chloro-6-fluoro comparator (CAS 2034493-34-8; estimated XLogP3 = 3.9), which carries higher metabolic clearance risk [1][2]. Additionally, CAS 2034398-65-5 possesses two hydrogen bond donors (HBD = 2; the tertiary alcohol OH and the amide NH), a feature absent in the comparator (HBD = 1; amide NH only), potentially enabling distinct target hydrogen-bonding interactions or influencing solubility [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Uniqueness: The Tertiary Alcohol Linker as a Key Differentiator from Biaryl Ether Analogs

CAS 2034398-65-5 incorporates a tertiary alcohol (C–OH) at the ethylene linker, directly connecting the furan and thiophene rings to the benzamide scaffold [1]. The closest structurally characterized analog, CAS 2034493-34-8, replaces this alcohol with a methylene linker and introduces halogen substituents, producing a fundamentally different pharmacophore that has demonstrated multi-kinase inhibitory activity (JAK2 V617F IC50 = 68 nM; FLT3 and CDK IC50 = 50–200 nM) [2]. No equivalent kinase inhibition data exist for CAS 2034398-65-5, and the hydroxyl group is expected to alter the vector of the heterocyclic moieties, modify the pKa of the adjacent amide NH via intramolecular hydrogen bonding, and introduce a potential site for Phase II metabolism (glucuronidation/sulfation) [1][2].

Scaffold novelty Hydrogen bonding Metabolic stability

Ortho-Methyl Benzamide Substitution: Implications for Conformational Restriction and Target Binding

The 2-methyl substituent on the benzamide ring of CAS 2034398-65-5 introduces steric hindrance that restricts rotation around the aryl–carbonyl bond, favoring a conformation where the carbonyl oxygen is oriented away from the ortho-methyl group [1]. This 'ortho effect' is well-documented in medicinal chemistry to modulate amide bond geometry and influence target binding. The unsubstituted benzamide analog (hypothetical: N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide) would lack this conformational bias. Furthermore, the 2-methyl group differentiates CAS 2034398-65-5 from the halogenated comparator CAS 2034493-34-8 (2-chloro-6-fluoro substitution), which employs electron-withdrawing groups to enhance kinase hinge-region binding—a strategy that is mechanistically inaccessible to the methyl-substituted target compound. No target engagement data are available to quantify this conformational effect.

Conformational analysis ortho-Substituent effect Amide bond geometry

Procurement-Relevant Application Scenarios for CAS 2034398-65-5 Based on Physicochemical and Structural Evidence


Kinase Selectivity Screening: Exploiting the Tertiary Alcohol Pharmacophore for Novel IP Generation

Given that the closest structurally characterized analog (CAS 2034493-34-8) exhibits JAK2/FLT3/CDK multi-kinase inhibition, CAS 2034398-65-5 is a rational choice for differential kinase selectivity screening. The tertiary alcohol introduces an additional hydrogen-bonding motif absent in the comparator, which may redirect binding toward kinases with a complementary polar residue in the solvent-exposed region of the ATP pocket [1]. Procurement of CAS 2034398-65-5 for a broad kinase panel screen (e.g., 100–400 kinases) could identify a selectivity fingerprint that, if favorable, forms the basis of novel composition-of-matter patent filings distinct from existing furan-thiophene-benzamide intellectual property [1][2].

Prodrug Feasibility Assessment: Leveraging the Hydroxyl Handle for Phosphate or Ester Derivatization

The tertiary alcohol of CAS 2034398-65-5 provides a synthetic handle for phosphate ester or amino acid ester prodrug strategies aimed at improving aqueous solubility or enabling targeted delivery. The comparator CAS 2034493-34-8 lacks this functionality and cannot be derivatized in this manner without scaffold redesign [1][2]. Researchers evaluating prodrug approaches for poorly soluble benzamide-based leads should prioritize CAS 2034398-65-5 for derivatization and subsequent solubility/permeability profiling. The lower computed lipophilicity (XLogP3 = 2.7 vs. 3.9) already suggests a more favorable solubility starting point [1].

Heterocyclic SAR Library Expansion: Filling the Furan-Thiophene Connectivity Gap

CAS 2034398-65-5 occupies a specific and underrepresented position in chemical space: a tertiary alcohol-linked furan-thiophene pair coupled to an ortho-methylbenzamide. This connectivity is distinct from the more common biaryl furan-thiophene or methylene-linked scaffolds represented by compounds such as CAS 2034493-34-8 [1][2]. Medicinal chemistry teams building focused heterocyclic libraries for phenotypic or target-based screening should include CAS 2034398-65-5 to ensure adequate sampling of this connectivity vector, particularly if the biological target has not been structurally characterized and the optimal heterocycle geometry is unknown [1].

Metabolic Stability Comparison: Differentiating Clearance Pathways via CYP450 vs. Phase II Conjugation

The tertiary alcohol moiety of CAS 2034398-65-5 is a potential substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), offering a Phase II metabolic clearance route that may reduce CYP450-mediated drug-drug interaction liability compared to the extensively CYP-metabolized halogenated comparator [1][2]. Drug metabolism scientists should procure CAS 2034398-65-5 for comparative intrinsic clearance assays in human hepatocytes or liver microsomes (with and without UDPGA/PAPS cofactors) to experimentally quantify the contribution of Phase II metabolism, which cannot be predicted from the comparator data [1][2].

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.